molecular formula C18H15N2O7S2.K B1146901 Chromoionophore XVII CAS No. 156122-91-7

Chromoionophore XVII

Cat. No.: B1146901
CAS No.: 156122-91-7
M. Wt: 474.553
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore XVII involves the reaction of 1-hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid with potassium salt. The reaction conditions typically include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Chromoionophore XVII primarily undergoes complexation reactions with various ions. It can also participate in oxidation and reduction reactions due to the presence of the azo group and hydroxyl groups .

Common Reagents and Conditions:

    Complexation Reactions: Typically involve metal ions like potassium, calcium, and magnesium. Conditions include neutral to slightly acidic pH and the presence of a suitable solvent.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Can be performed using reducing agents like sodium borohydride or hydrazine.

Major Products: The major products formed from these reactions depend on the specific ions or reagents involved. For example, complexation with potassium ions would result in a potassium-chromoionophore complex .

Mechanism of Action

The mechanism of action of Chromoionophore XVII involves the selective binding of ions by the ionophore part, which induces a change in the optical properties of the chromophore part. This change can be detected and measured, providing information about the concentration of the target ion . The molecular targets are typically metal ions, and the pathways involved include ion-exchange and complexation reactions .

Comparison with Similar Compounds

Uniqueness of Chromoionophore XVII: this compound is unique due to its specific structure, which allows it to selectively bind with a wide range of ions, including potassium, calcium, and magnesium. Its ability to transduce chemical information into an optical signal makes it highly valuable in various analytical applications .

Properties

IUPAC Name

potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S2.K/c21-9-10-28(23,24)13-7-5-12(6-8-13)19-20-16-11-17(29(25,26)27)18(22)15-4-2-1-3-14(15)16;/h1-8,11,21-22H,9-10H2,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBTLSWGJASRO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCO.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15KN2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746880
Record name Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156122-91-7
Record name Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromoionophore XVII
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